molecular formula C11H24N2O2 B1524865 tert-butyl N-(2-amino-2-ethylbutyl)carbamate CAS No. 1311317-31-3

tert-butyl N-(2-amino-2-ethylbutyl)carbamate

Cat. No.: B1524865
CAS No.: 1311317-31-3
M. Wt: 216.32 g/mol
InChI Key: VTFJSWJQZQVKSS-UHFFFAOYSA-N
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Description

tert-butyl N-(2-amino-2-ethylbutyl)carbamate is a carbamate-protected secondary amine featuring a tert-butyloxycarbonyl (Boc) group and a branched alkyl chain with two ethyl substituents on the amino-bearing carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group acts as a temporary protective group for amines during multi-step reactions. Its steric bulk and hydrolytic stability under basic conditions make it advantageous for controlled deprotection . However, commercial availability of this specific compound has been discontinued, as noted in supplier catalogs .

Structural characterization of analogous Boc-protected amines is often performed via NMR, X-ray crystallography (e.g., ), and mass spectrometry. For instance, the related compound (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate was confirmed by single-crystal X-ray analysis, revealing intermolecular N–H···O hydrogen bonds stabilizing its solid-state structure .

Properties

IUPAC Name

tert-butyl N-(2-amino-2-ethylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-6-11(12,7-2)8-13-9(14)15-10(3,4)5/h6-8,12H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFJSWJQZQVKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-(2-amino-2-ethylbutyl)carbamate , also known by its CAS number 1132-61-2, is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily recognized for its role as a building block in peptide synthesis and its use as an organic buffer in biological and biochemical applications. The following sections delve into its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-amino-2-ethylbutanol. The process can be optimized through various conditions to enhance yield and purity, often employing solvents like dichloromethane (DCM) and the use of coupling reagents such as HBTU (1-Hydroxybenzotriazole) for peptide coupling reactions .

Synthesis Route

StepReagentsConditions
1tert-butyl carbamate + 2-amino-2-ethylbutanolDCM, room temperature
2Coupling agent (e.g., HBTU)Stirring overnight

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes involved in peptide synthesis. It has been shown to exhibit significant antibacterial properties against certain strains of bacteria. For instance, studies have indicated that derivatives of this compound can inhibit proteases such as LepB in E. coli, leading to enhanced antibacterial activity .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human liver cell lines (HepG2). Results indicated that while some derivatives exhibited cytotoxicity, the levels were significantly lower than those observed with traditional antibiotics, suggesting a favorable safety profile .

Case Studies

  • Antibacterial Activity : A study demonstrated that certain oligopeptides linked to this compound showed enhanced inhibition of bacterial growth at concentrations ranging from 8 to 32 mg/mL against hypersensitive E. coli strains .
  • Cytotoxicity Assessment : In a hemolysis assay, compounds derived from this carbamate were tested on human red blood cells, showing hemolytic activity below 1%, which indicates a low risk of hemolysis at therapeutic concentrations .

Comparative Analysis

Recent literature highlights the comparative efficacy of various derivatives derived from this compound:

CompoundIC50 (mM)Cytotoxicity (mM)Notes
SA-linked peptides0.056 - 0.071~0.58More potent than SIA-linked peptides
SIA-linked peptides0.133 - 1.11~2.97Less cytotoxic than SA analogs

These findings suggest that modifications to the basic structure of this compound can lead to significant variations in biological activity and safety profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-(2-amino-2-ethylbutyl)carbamate and related Boc-protected amines:

Compound Name Key Structural Features Functional Groups Synthesis Method Applications References
This compound Branched alkyl chain with two ethyl groups; Boc-protected primary amine Boc, primary amine Not specified (discontinued) Intermediate in drug discovery
(E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate Schiff base formation; aromatic hydroxy and tert-butyl substituents Boc, Schiff base, phenol Condensation of aldehyde and amine Ligand for unsymmetrical metal catalysts
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Azide functional group; linear alkyl chain Boc, azide, secondary amine Reductive amination Click chemistry precursors; bioconjugation
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Benzimidazolone core; cyclohexyl linkage Boc, benzimidazolone, chloro Cyclization via carbamate intermediates Pharmaceutical intermediate (e.g., protease inhibitors)
tert-butyl (2-(2-((3R,5R,7R)-adamantan-1-yl)acetamido)ethyl)carbamate Adamantane moiety; amide linkage Boc, amide, adamantane EDC/HOBt-mediated coupling Targeting neurodegenerative diseases (p97 AAA+ ATPase inhibition)
tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate Cyclohexyl ring; secondary amine Boc, cyclohexyl, primary amine Not specified Chiral building blocks for peptidomimetics

Structural and Functional Divergence

  • Reactivity : The azide-functionalized analog () enables click chemistry applications, a feature absent in the ethylbutyl derivative .
  • Biological Activity : Schiff base derivatives () demonstrate metal-coordination capabilities, making them suitable for catalytic or antimicrobial studies, whereas benzimidazolone derivatives () are prioritized for enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(2-amino-2-ethylbutyl)carbamate
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tert-butyl N-(2-amino-2-ethylbutyl)carbamate

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